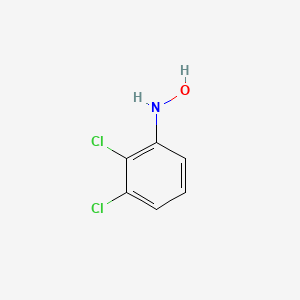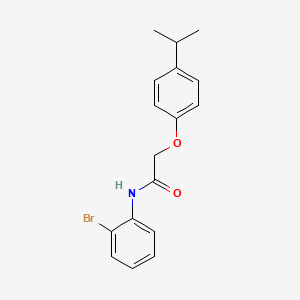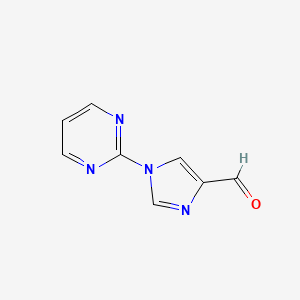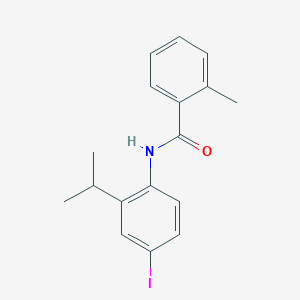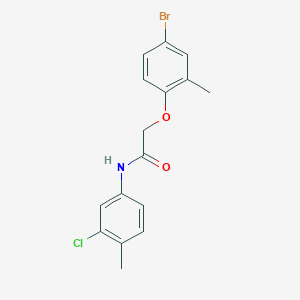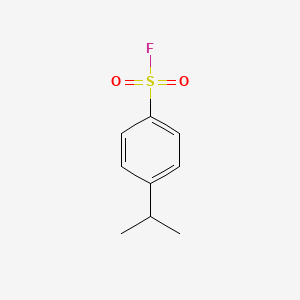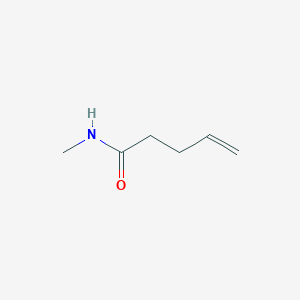
n-Methylpent-4-enamide
Descripción general
Descripción
N-Methylpent-4-enamide is a chemical compound with the CAS Number: 52565-61-4 . It has a molecular weight of 113.16 and its IUPAC name is N-methyl-4-pentenamide .
Synthesis Analysis
The synthesis of n-Methylpent-4-enamide can be achieved through various methods. One such method involves a phosphine-mediated reductive acylation of oximes . Another method involves the use of a chiral nickel/bisoxazoline catalyst combined with diethoxymethylsilane (DEMS) and KF in a DMAc/tBuOH mixed solvent . This method is characterized by its simple setup and broad substrate scope .Molecular Structure Analysis
The molecular structure of n-Methylpent-4-enamide is represented by the linear formula C6H11NO . The InChI code for the compound is 1S/C6H11NO/c1-3-4-5-6(8)7-2/h3H,1,4-5H2,2H3,(H,7,8) .Chemical Reactions Analysis
N-Methylpent-4-enamide can undergo various chemical reactions. For instance, it can undergo a catalytic asymmetric reductive hydroalkylation when a chiral nickel/bisoxazoline catalyst is combined with diethoxymethylsilane (DEMS) and KF . This reaction is characterized by its simple setup and broad substrate scope .Physical And Chemical Properties Analysis
N-Methylpent-4-enamide has a molecular weight of 113.16 .Aplicaciones Científicas De Investigación
Isomerization of N-Allyl Amides
Research by Trost, Cregg, & Quach (2017) focuses on the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity. This method is valuable for the synthesis of cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes, indicating its potential in asymmetric incorporation of nitrogen functionality and organic synthesis.
Biomimetic Cyclization
Sen & Roach (1996) investigated enamide 4 as a polyene precursor in biomimetic cyclizations, leading to the construction of larger azapolycycles such as azasteroids (Sen & Roach, 1996). This study reveals enamides' potential in forming complex molecular structures.
Synthesis of Hancock Alkaloids
Davies et al. (2018) demonstrated the asymmetric syntheses of Hancock alkaloids using enamide intermediates (Davies et al., 2018). Their approach involved the conjugate addition of lithium N-benzyl-N-(α-methyl-p-methoxybenzyl)amide to 5-(o-bromophenyl)-N-methoxy-N-methylpent-2-enamide, showcasing enamides' utility in complex molecule synthesis.
Antibacterial Activity of Enaminone Complexes
Mahmud et al. (2010) synthesized and characterized enaminone complexes with significant antibacterial action against Escherichia coli and Staphylococcus aureus (Mahmud et al., 2010). This study highlights the potential of enamides in medicinal chemistry and antibacterial applications.
Acid-Base Properties in Catalysis
Cutrufello et al. (2002) explored the acid-base properties of oxide systems in catalysis, using enamides in the transformation of 4-methylpentan-2-ol (Cutrufello et al., 2002). This research is significant for understanding catalytic behaviors in organic synthesis and material science.
Direcciones Futuras
The future directions of n-Methylpent-4-enamide research could involve the design and synthesis of novel 4,5,5-trifluoropent-4-enamide derivatives, as these have shown promising nematicidal activities both in vitro and in vivo . Further investigation of compounds with high activity in sand for their in vivo activities in matrix could also be a potential future direction .
Propiedades
IUPAC Name |
N-methylpent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-4-5-6(8)7-2/h3H,1,4-5H2,2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSBZEVWAHDCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498489 | |
| Record name | N-Methylpent-4-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methylpent-4-enamide | |
CAS RN |
52565-61-4 | |
| Record name | N-Methylpent-4-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate](/img/structure/B3060475.png)
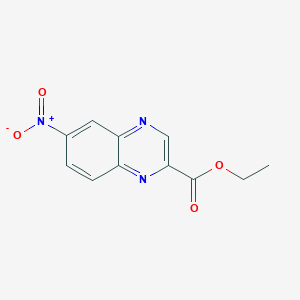
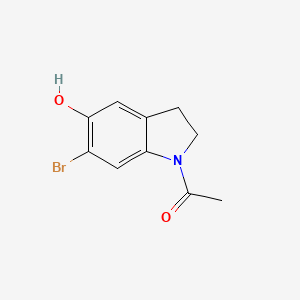
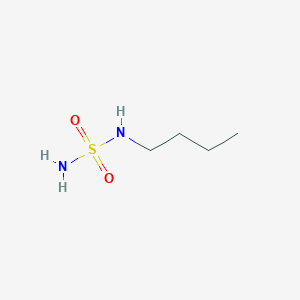
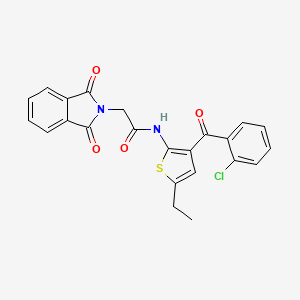
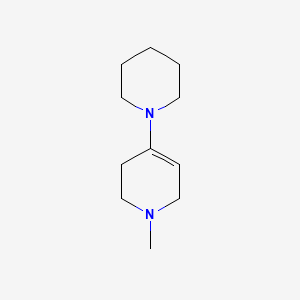
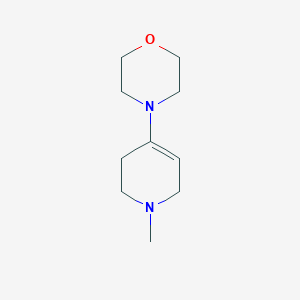
![2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/no-structure.png)
